Dopaquinone

説明

特性

IUPAC Name |

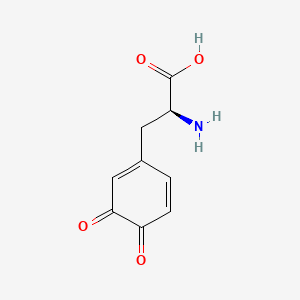

(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDUVKSGCHAU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897220 | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25520-73-4, 4430-97-1 | |

| Record name | (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25520-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Conditions and Optimization

The enzymatic synthesis occurs under mild conditions:

Recombinant human tyrosinase (residues 19–469) immobilized on magnetic beads (Tyr-MB) enhances stability and reusability. This system achieves a 95% conversion rate of L-DOPA to this compound within 30 minutes, as validated by spectrophotometric detection of dopachrome at 475 nm.

Enzyme Sources and Purification

-

Mammalian Tyrosinase : Isolated from melanoma cells or recombinant systems, offering high catalytic efficiency but requiring stringent purification.

-

Fungal Tyrosinase : Derived from Agaricus bisporus, cost-effective but with lower specificity for L-DOPA.

Table 1: Enzymatic Synthesis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Optimal pH | 6.8–7.4 | |

| Optimal Temperature | 37°C | |

| Conversion Efficiency | 95% (Tyr-MB system) |

Chemical Autoxidation of L-DOPA

Non-enzymatic autoxidation of L-DOPA proceeds via a pH-dependent mechanism, forming this compound through intramolecular cyclization.

Mechanism and Kinetics

At physiological pH (7.4), the rate-limiting step involves hydroxide ion-assisted deprotonation of the amino group, followed by cyclization:

.

pH and Temperature Dependence

Autoxidation accelerates under alkaline conditions (pH > 8) due to increased hydroxide ion concentration. Below pH 6, the reaction is negligible.

Table 2: Autoxidation Kinetic Data

In Vitro Biosynthetic Pathways

This compound is endogenously produced in mitochondrial-rich tissues, with modifications detected in brain and heart proteins.

Mitochondrial Synthesis

Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified 20 this compound-modified peptides in mouse brain tissues, predominantly in mitochondrial proteins like ATP synthase and cytochrome c oxidase.

Industrial and Laboratory Scale Production

Challenges in Scaling

Immobilized Enzyme Systems

Tyr-MB systems achieve 80% activity retention over 10 cycles, reducing production costs by 60% compared to free enzyme methods.

Analytical Methods for Synthesis Validation

化学反応の分析

Cyclization

In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization, resulting in the formation of leucodopachrome (cyclodopa) . Leucodopachrome then experiences rapid oxidation through a redox reaction with this compound, producing dopachrome and dopa .

Conversion

Dopachrome spontaneously rearranges to produce 5,6-dihydroxyindole and, to a lesser extent, 5,6-dihydroxyindole-2-carboxylic acid . The ratio is determined by dopachrome tautomerase . Oxidation and polymerization of dihydroxyindoles leads to the production of eumelanin .

Reaction with Cysteine

When cysteine is present, the production of cysteinyldopa isomers is preferred . These isomers subsequently undergo oxidation via a redox reaction with this compound, forming cysteinyldopaquinones, which eventually produce pheomelanin . Studies suggest that melanogenesis proceeds in stages: the production of cysteinyldopas, their oxidation to form pheomelanin, and finally the production of eumelanin .

The redox exchange reaction between this compound and 5-S-cysteinyldopa occurs spontaneously, with a rate constant of 8.8 x 10^5 M(-1) sec(-1) .

Cysteine Binding

Density functional theory calculations suggest that Cys-S binding to this compound proceeds through:

The most preferred Cys-S-attacked intermediate is at the carbon-carbon bridge between the two carbonyls (C3-C4 bridge site) .

Role in Oxidative Reactions

Protein-bound DOPA can initiate further oxidative reactions through binding and reducing transition metals or through redox cycling between catechol and quinone (this compound) forms . Dopa and this compound modifications are found in mitochondrial proteins with metal-binding properties, which is consistent with metal-catalyzed hydroxyl radical formation from mitochondrial superoxide and hydrogen peroxide .

科学的研究の応用

Melanin Biosynthesis

Dopaquinone is a critical intermediate in the melanin biosynthetic pathway, catalyzed by the enzyme tyrosinase. The conversion of L-tyrosine to this compound and subsequently to dopachrome is essential in melanin production, which provides pigmentation in skin, hair, and eyes. This pathway has implications in various applications:

- Cosmetic Industry : this compound's role in melanin production makes it a target for skin-lightening agents. Inhibitors of tyrosinase, such as thiopurine drugs, have been studied for their potential to reduce melanin synthesis without cytotoxic effects .

- Therapeutic Uses : Understanding the pathways involving this compound can lead to new treatments for conditions like vitiligo and hyperpigmentation disorders. The modulation of this compound levels could provide therapeutic strategies for these skin conditions .

Oxidative Stress and Disease

This compound is implicated in oxidative modifications of proteins, linking it to various diseases. Elevated levels of this compound-modified proteins have been associated with conditions such as atherosclerosis, cataracts, and Parkinson's disease .

Case Study: Protein Modifications

A study using LC-MS/MS identified numerous this compound-modified peptides in mouse brain and heart tissues. These modifications were predominantly found in mitochondrial proteins, suggesting a connection between oxidative stress and mitochondrial dysfunction . This insight could inform therapeutic strategies aimed at mitigating oxidative damage in diseases.

Drug Discovery and Repositioning

This compound's interactions with other compounds have led to its exploration in drug discovery:

- Tyrosinase Inhibition : Research has focused on identifying small molecule inhibitors of tyrosinase to control melanin synthesis. For instance, thioguanine has been shown to inhibit tyrosinase effectively, demonstrating potential as a therapeutic agent for hyperpigmentation .

- Computational Drug Repositioning : Studies have employed computational methods to identify existing drugs that can act as tyrosinase inhibitors based on their structural properties related to this compound . This approach can accelerate the development of new treatments using established drugs.

Biochemical Research

This compound serves as a model compound in biochemical research due to its reactivity:

- Redox Reactions : The spontaneous redox reactions involving this compound are crucial for understanding melanogenesis dynamics. Studies have quantified these reactions, revealing insights into how this compound interacts with other compounds like cysteine derivatives .

Summary Table of this compound Applications

作用機序

Dopaquinone exerts its effects primarily through its high reactivity towards nucleophiles. In melanogenesis, it reacts with amino groups and sulfhydryl groups to form various intermediates that lead to the production of melanin. The molecular targets of this compound include cysteine and other thiol-containing compounds, which it binds to form cysteinyldopa. This binding is crucial for the initiation of pheomelanogenesis. Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which is a key intermediate in eumelanin production .

類似化合物との比較

Comparison with Structurally Similar Ortho-Quinones

DQ’s biochemical behavior is distinct from other ortho-quinones due to its unique structure and context-dependent reactivity. Below is a comparative analysis:

Reactivity Pathways: Cyclization vs. Thiol Binding

- Key Insight: DQ’s cyclization is favored in melanosomes due to controlled cysteine levels, whereas dopamine-o-quinone (from dopamine oxidation) lacks cyclization capacity, leading to neurotoxic aggregates . Rhododendrol-o-quinone, a synthetic analog, exhibits uncontrolled thiol binding, causing melanocyte damage .

Redox Potential and Inhibitor Sensitivity

Ag/AgCl) is lower than other quinones, making it susceptible to reduction by antioxidants like ascorbic acid and thiols . In contrast, benzoquinone derivatives (e.g., ubiquinone) have higher redox potentials (−30 mV), rendering them less sensitive to environmental reductants .

Role in Non-Melanogenic Systems

DQ exhibits dual functionality in marine mussel adhesion proteins (e.g., Mefp-5), where it mediates both surface adhesion (via metal chelation) and cohesion (via covalent cross-links) . This contrasts with simpler quinones like this compound analogs in plant tannins, which primarily bind proteins without enabling reversible redox behavior .

Interaction with Inhibitors and Modulators

DQ’s transient nature makes it a target for melanogenesis inhibitors, which act via distinct mechanisms:

Direct Redox Modulation

Thiol-Mediated Diversion

- L-Cysteinamide : Binds DQ to form DOPA-cysteinamide conjugates, diverting it from dopachrome formation .

- Resorcinol Derivatives: Trap DQ in non-pigmenting adducts, reducing melanin yield .

Enzyme-Independent Inhibition

- Phosphate Compounds (e.g., pyrophosphate): Inhibit both enzymatic and non-enzymatic DQ formation, likely via phosphate-quinone charge interactions .

Metabolic and Toxicological Divergence

DQ’s metabolic fate diverges from other quinones:

- Melanin vs.

- Cytotoxicity: DQ itself is less toxic than synthetic quinones (e.g., rhododendrol-o-quinone) due to rapid conversion into melanin or adducts .

生物活性

Dopaquinone, a highly reactive ortho-quinone derivative of L-DOPA, plays a significant role in various biological processes, particularly in melanin synthesis and neurotoxicity. This article will explore the biological activity of this compound, its implications in health and disease, and relevant research findings.

Overview of this compound

This compound is formed through the oxidation of L-DOPA, a precursor to dopamine and melanin. It is involved in the biosynthesis of melanin pigments, specifically eumelanin and pheomelanin, which are critical for skin and hair pigmentation. Additionally, this compound exhibits neurotoxic properties that have been linked to neurodegenerative diseases such as Parkinson's disease (PD) due to its ability to modify proteins and induce oxidative stress.

Biological Functions

-

Melanogenesis :

- This compound is pivotal in the synthesis of melanin. In the absence of thiol compounds, it can cyclize to form cyclodopa, which further participates in melanin production.

- The two types of melanin synthesized from this compound are:

-

Neurotoxicity :

- This compound is known for its neurotoxic effects, particularly in dopaminergic neurons. Its accumulation can lead to mitochondrial dysfunction and protein aggregation, which are characteristic features of PD .

- Research indicates that this compound can modify tyrosine residues in proteins, leading to oxidative damage and contributing to various pathologies, including neurodegenerative diseases .

Case Studies and Experimental Data

- A study synthesized L-DOPA-quinone and evaluated its effects on dopaminergic neurons. The results indicated that this compound could counteract firing inhibition in substantia nigra pars compacta (SNc) neurons caused by G-protein-coupled receptor activation. Specifically, this compound treatment restored neuronal firing rates significantly compared to controls .

- Another investigation identified site-specific modifications of proteins by this compound in mouse brain and heart tissues using LC-MS/MS techniques. The study found numerous this compound-modified peptides, predominantly within mitochondrial proteins, suggesting a link between this compound-induced modifications and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Implications |

|---|---|---|

| Melanogenesis | Precursor for eumelanin and pheomelanin | Skin pigmentation; photoprotection |

| Neurotoxicity | Modifies proteins leading to oxidative stress | Associated with Parkinson's disease and other neurodegenerative disorders |

| Protein Modification | Alters tyrosine residues in proteins | Impacts signaling pathways; potential biomarker for disease progression |

The biological activity of this compound involves several mechanisms:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA.

- Protein Modification : It reacts with amino acids such as cysteine and tyrosine, leading to the formation of adducts that disrupt normal protein function.

- Mitochondrial Dysfunction : Elevated levels of this compound have been linked to impaired mitochondrial respiration and energy production, contributing to neuronal cell death .

Q & A

Q. What standardized methodologies are used to quantify dopaquinone in enzymatic assays?

this compound quantification typically employs spectrophotometric methods. For example, the molar extinction coefficient of this compound (3600 M⁻¹·cm⁻¹ at λmax) is used to calculate concentrations in tyrosinase-driven oxidation assays . Advanced protocols combine radiometric assays (e.g., using L-[carboxy-¹⁴C]tyrosine) to measure CO₂ release during hydroxylation, with Besthorn’s hydrazone to detect this compound-derived pigments (absorbance at 505 nm) . Ensure calibration with controls for pH and enzyme activity to minimize interference.

Q. How do environmental factors like pH and thiol compounds influence this compound stability?

this compound’s stability is pH-dependent due to the protonation state of its amino group, which affects cyclization rates. At low pH (e.g., in the presence of HAuCl₄), cyclization is suppressed, favoring redox exchange . Thiol compounds (e.g., glutathione) nucleophilically bind to this compound, forming conjugates that reduce dopachrome formation and alter oxidation potentials . Use HPLC to monitor disulfide byproducts (e.g., GSSG) and adjust thiol-to-dopa ratios experimentally .

Q. What role does this compound play in melanogenesis, and how is this pathway validated experimentally?

this compound is a central intermediate in eumelanin synthesis, formed via tyrosinase-mediated oxidation of L-DOPA. Validate its role using metabolic network analysis (KEGG, IPA platforms) to link L-tyrosine to melanin via this compound . Combine enzyme inhibition studies (e.g., with kojic acid) and HPLC to quantify this compound reduction in cellular models (e.g., B16F0 cells) .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound cyclization rates under varying conditions?

Conflicting cyclization rates (e.g., ΔG‡ = 58.9–63.3 kJ/mol in computational vs. experimental studies) arise from pH-dependent amino group protonation . To resolve discrepancies:

Q. What methodological approaches are optimal for studying this compound’s redox exchange with indole derivatives?

Pulse radiolysis is critical for isolating redox exchange from competing reactions (e.g., nucleophilic addition). For example, generate this compound via dibromide radical anion oxidation of L-DOPA, then monitor indolequinone formation spectrophotometrically . Use computational simulations (e.g., COPASI) to model forward rate constants (k = 1.4×10⁶ M⁻¹·s⁻¹ for DHI vs. 1.6×10⁵ M⁻¹·s⁻¹ for DHICA) and confirm incomplete reaction completion .

Q. How can researchers optimize this compound detection in complex matrices like biological fluids or nanoparticle suspensions?

Combine fluorescence quenching (e.g., N-doped graphene quantum dots) with enzymatic inhibition assays. For instance, tyrosinase-generated this compound quenches N-GQD fluorescence, which recovers proportionally to inhibitor concentration (e.g., atrazine) . In AuNP systems, use ¹H NMR to distinguish this compound from cyclized products (leukodopachrome/dopachrome) and MD simulations to assess binding affinities .

Q. What strategies reconcile conflicting data on this compound-thiol interactions in oxidation pathways?

Thiols (e.g., cysteine) reduce this compound’s oxidation potential, accelerating LAC-mediated conjugation . To resolve data conflicts:

Q. How can this compound’s reactivity be modulated for biomedical applications like drug delivery or biosensing?

Control AuNP synthesis conditions to favor this compound binding. For example, a 1:6 [Au]:[L-DOPA] molar ratio stabilizes reduced catechols on AuNPs, while excess Au³⁺ promotes cyclization . Use DFT to compare this compound’s binding energy (-30–40 kJ/mol) with oxidized intermediates and validate via TEM/UV-Vis .

Q. What integrative methodologies resolve this compound’s pH-dependent reaction pathways?

pH dictates whether this compound undergoes cyclization or redox exchange. At pH > 5, cyclization dominates (k = 249 s⁻¹ for dopachrome formation) . To dissect pathways:

- Employ stopped-flow kinetics with ClO₂ to measure oxidation rates (k = 2.8×10⁹ M⁻¹·s⁻¹ at pH 7) .

- Pair kinetic models with cyclic voltammetry to map redox potentials .

Methodological Frameworks

- PICO Framework : Structure questions around Population (e.g., enzyme systems), Intervention (e.g., pH/thiol modulation), Comparison (e.g., dopamine quinone vs. This compound), and Outcome (e.g., cyclization rates) .

- Computational Integration : Combine DFT, MD simulations, and experimental data (NMR, spectrophotometry) to validate reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。